Bis(phosphoric acid) spermine hydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.2H3O4P.H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4;/h13-14H,1-12H2;2*(H3,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEQSRGOPPXDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.O.OP(=O)(O)O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H34N4O9P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Bis Phosphoric Acid Spermine Hydrate
Synthetic Routes for Bis(phosphoric acid) Spermine (B22157) Hydrate (B1144303)
The synthesis of bis(phosphoric acid) spermine hydrate is primarily achieved through a direct acid-base reaction, followed by crystallization. This process leverages the basic nature of the spermine molecule and the acidic properties of phosphoric acid to form a stable salt.
The most direct method for synthesizing this compound involves the reaction of spermine with phosphoric acid. Spermine (C₁₀H₂₆N₄) is a strong organic base due to its four amine groups, while phosphoric acid (H₃PO₄) is a mineral acid. When an aqueous solution of phosphoric acid is added to an aqueous solution of spermine, a neutralization reaction occurs, leading to the immediate precipitation of the salt, spermine phosphate (B84403) hexahydrate (C₁₀H₂₆N₄ · 2H₃PO₄ · 6H₂O). tandfonline.com This reaction is driven by the protonation of the amino and imino groups of spermine by the phosphoric acid. tandfonline.comtandfonline.com
Historically, the isolation of this compound from biological sources, such as semen and testis, relied on similar principles. Early methods involved extracting the finely ground tissue with warm, slightly ammoniated water, followed by precipitation and crystallization. scispace.com The identity of spermine phosphate was first confirmed in 1924 after its isolation from ox pancreas. nih.gov
Following the initial precipitation, purification is typically achieved through recrystallization. A common historical method involves dissolving the crude precipitate in boiling water and allowing the solution to cool, sometimes with the addition of alcohol to reduce the salt's solubility and promote crystallization. scispace.com
Detailed structural studies have been performed on the resulting crystals. Neutron diffraction analysis at 125 K revealed that spermine phosphate hexahydrate crystallizes in the monoclinic space group P2(1)/a. nih.gov The crystal structure consists of sheets of spermine long chains and hydrogen-bonded monohydrogen phosphate (HPO₄²⁻) chains. tandfonline.comnih.gov These sheets create channels that contain hydrogen-bonded water molecules, forming the hexahydrate. nih.gov
Table 1: Crystallographic Data for Spermine Phosphate Hexahydrate at 125 K
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/a |
| a | 7.931 (1) Å |
| b | 23.158 (5) Å |
| c | 6.856 (2) Å |
| β | 113.44 (2) ° |
| Formula | (C₁₀H₃₀N₄)²⁺(HPO₄)₄²⁻·12H₂O |
Data sourced from a neutron diffraction study. nih.gov
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
While specific studies focused solely on the optimization of this synthesis are not prevalent in the reviewed literature, general principles of acid-base salt formation and crystallization apply. The yield of the reaction is contingent upon achieving complete precipitation of the salt from the solution. Key factors influencing this include the stoichiometry of the reactants, the concentration of the solutions, temperature control during reaction and crystallization, and the potential use of an anti-solvent, such as alcohol, to decrease the product's solubility in the mother liquor. scispace.com
Historical isolation methods provide some indication of yields from biological sources. For instance, working up approximately 25 cc of semen yielded 32 mg of spermine phosphate, corresponding to a yield of about 0.13%. scispace.com Another method involving precipitation with alcohol from six testes (2 kg) was noted to be tedious, with a yield of only 10-15 mg. scispace.com
Purity Assessment Methodologies for Synthesized this compound
Assessing the purity of synthesized this compound involves a combination of chromatographic and spectroscopic techniques to separate, quantify, and structurally verify the compound.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination and quantification of polyamines like spermine. nih.gov The analysis is typically performed on a reversed-phase column. nih.gov Since polyamines lack a strong chromophore, pre-column derivatization is necessary for UV or fluorescence detection, which offers high sensitivity. nih.govresearchgate.net
Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like N-acetyl-L-cysteine) to form fluorescent derivatives, or 4-fluoro-3-nitrobenzenotrifluoride (FNBT) for detection via mass spectrometry. nih.govresearchgate.net The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov These methods are highly sensitive, with detection limits in the picomole to femtomole range. nih.govnih.gov
Table 2: Examples of HPLC Methods for Spermine Analysis
| Derivatizing Agent | Column | Mobile Phase | Detection | Retention Time (Spermine) |
|---|---|---|---|---|
| o-Phthalaldehyde/N-acetyl-L-cysteine | Reversed-phase C18 | Gradient elution | Fluorescence (Ex: 340 nm, Em: 450 nm) | Not specified |
| 4-fluoro-3-nitrobenzenotrifluoride (FNBT) | Reversed-phase | Gradient: 0.1% formic acid and methanol | ESI-MS/MS | Not specified |
| Not specified (dansylation implied) | Reversed-phase | Gradient: water-organic | UV and Fluorescence | ~15 min (total run) |
| Not specified | Not specified | Not specified | Not specified | ~21.7 min |
Data compiled from various HPLC methodologies. nih.govnih.govresearchgate.netmdpi.com
Spectroscopic methods are essential for confirming the chemical structure and purity of the synthesized salt.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups and confirm the protonation state of the molecule. The IR spectrum of spermine phosphate hexahydrate shows characteristic vibrational bands that confirm the protonation of spermine's amino (NH₂⁺) and imino (NH₂⁺) groups and the presence of the monohydrogen phosphate ion (HPO₄²⁻). tandfonline.comtandfonline.com The stretching modes of the CH₂ groups are typically observed in the 2800–3100 cm⁻¹ region. tandfonline.com
Table 3: Key Vibrational Frequencies (cm⁻¹) for Spermine Phosphate Hexahydrate
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3072, 2873, 2558, 2505 | CH₂ stretching modes |
| 1130, 1085, 1030, 968 | HPO₄²⁻ stretching modes |
| 620, 568, 532, 420 | HPO₄²⁻ bending modes |
Data sourced from vibrational spectral analysis. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR spectroscopy can be employed for structural verification. ¹H NMR spectra can confirm the presence of the spermine backbone. Studies have shown that the chemical shifts and signal multiplicity of the methylene (B1212753) protons adjacent to the nitrogen atoms in spermine change significantly when dissolved in a phosphate buffer, indicating a strong interaction and salt formation. researchgate.net ³¹P NMR spectroscopy is used to analyze the phosphate component. It can confirm the presence of phosphate in the sample and study its complexation with the spermine polycation. nih.gov
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (HPLC-MS/MS), is a powerful tool for confirming the identity and purity of the compound. Using electrospray ionization (ESI) in positive mode, the spermine cation can be identified by its mass-to-charge ratio. nih.gov For quantification in complex matrices, multiple reaction monitoring (MRM) is used, where a specific precursor ion of derivatized spermine is selected and fragmented to produce a characteristic quantifier ion. For example, in one method, the precursor/quantifier ion pair for derivatized spermine (SPM) was 959.8/507.2 m/z. nih.gov
Strategies for Analog Synthesis and Chemical Modification of this compound
The creation of analogs of this compound involves sophisticated synthetic organic chemistry techniques. These strategies are designed to produce molecules with specific structural changes, such as alterations in the length of the carbon chains, the introduction of substituents on the nitrogen atoms, or modifications to the phosphate groups themselves.
A primary strategy for analog synthesis is the use of protecting groups . Given that spermine contains two primary and two secondary amino groups, regioselective modification can be challenging. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are employed to temporarily block certain amino groups, allowing for chemical reactions to occur at specific, unprotected sites. rutgers.edu For instance, a tri-Boc-protected spermine can be synthesized, leaving one terminal amino group free for further modification, such as alkylation or acylation. researchgate.net Following the desired modification, the protecting groups are removed to yield the final, selectively modified spermine analog, which can then be phosphorylated.
Alkylation and Acylation are common methods for modifying the spermine backbone. researchgate.net Alkylation introduces alkyl groups onto the nitrogen atoms, while acylation introduces acyl groups. These modifications can alter the charge distribution and steric properties of the resulting analog. For example, N,N'-bis(ethyl)polyamines have been synthesized and are known to be readily transported into cells. nih.gov
The synthesis of phosphate-based transition-state analogues represents a more direct approach to creating molecules that can interact with enzymes involved in polyamine metabolism. nih.govnih.gov This can involve the use of reagents like phosphoryl chloride (POCl3) to introduce phosphate groups onto hydroxyl or amino functionalities. thejcdp.com For instance, a method for phosphorylating a Bis-GMA analog involved the use of POCl3 in the presence of triethylamine. thejcdp.com This approach could theoretically be adapted for the phosphorylation of the terminal amino groups of spermine.
Another innovative approach involves the synthesis of bis(phosphonic acid)amino-polymers . In one study, polymers with terminal amino groups were converted to bis(phosphonic acid)amino-polymers in a one-pot reaction. researchgate.net This demonstrates a method for introducing bis(phosphonic acid) groups, which are structurally similar to the bis(phosphoric acid) moieties of interest.
Furthermore, the synthesis of spermine dimers showcases another strategy for creating larger, more complex analogs. In this approach, two spermine molecules are linked together, often via their terminal amino groups, using various linker molecules. nih.gov These dimeric structures can then potentially be phosphorylated to create this compound analogs with significantly different spatial arrangements.
The following table summarizes some of the key synthetic strategies and the types of analogs that can be produced:
| Synthetic Strategy | Description | Type of Analog Produced | Key Reagents/Techniques |
| Protecting Group Chemistry | Temporarily blocking specific amino groups to allow for regioselective modification. | N-substituted spermine analogs | tert-butoxycarbonyl (Boc), 2-Nitrobenzenesulfonyl chloride |
| Alkylation/Acylation | Introduction of alkyl or acyl groups onto the nitrogen atoms of the spermine backbone. | N-alkyl and N-acyl spermine analogs | Alkyl halides, Acyl chlorides |
| Phosphorylation | Direct introduction of phosphate or phosphonate (B1237965) groups. | Phosphate and phosphonate esters/amides | Phosphoryl chloride (POCl3), Phosphoric acid |
| Dimerization | Linking two spermine molecules together. | Spermine dimers | Dicarboxylic acids, Naphthalenedisulfonic acid |
Detailed research findings have shown that the specific structure of the analog can significantly influence its properties. For example, the charge of the molecule has been found to be a critical factor in its interaction with cellular transporters. nih.gov The synthesis of a variety of analogs allows for the exploration of these structure-activity relationships, providing valuable insights into the biological roles of phosphorylated polyamines.
Advanced Structural Elucidation and Characterization of Bis Phosphoric Acid Spermine Hydrate
Crystallographic Elucidation of Bis(phosphoric acid) Spermine (B22157) Hydrate (B1144303)
Crystallography, particularly X-ray diffraction, has been instrumental in defining the precise atomic arrangement of bis(phosphoric acid) spermine hydrate in its crystalline form, spermine phosphate (B84403) hexahydrate.
Single-Crystal X-ray Diffraction Analysis of this compound Structure
Single-crystal X-ray and neutron diffraction studies have revealed that spermine phosphate hexahydrate crystallizes in the monoclinic space group P2(1)/a. nih.gov The analysis provides detailed information on the unit cell dimensions, which define the fundamental repeating unit of the crystal. nih.govoup.com The spermine cation within the crystal lattice adopts a specific, ordered conformation, and its bond lengths and angles have been determined with high precision. gatech.edugatech.edu For instance, C-N bond lengths average around 1.50 Å, with bond angles in the range of 109° to 112°. gatech.edu The structure consists of doubly protonated spermine cations, (C₁₀H₃₀N₄)²⁺, and monohydrogen phosphate anions, (HPO₄)²⁻, along with water molecules of crystallization. nih.gov
| Parameter | Value |
|---|---|
| Formula | C₁₀H₃₀N₄²⁺ · 2(HPO₄²⁻) · 6H₂O |
| Crystal System | Monoclinic |
| Space Group | P2(1)/a |
| a | 7.931 Å - 7.955 Å |
| b | 23.158 Å - 23.216 Å |
| c | 6.856 Å - 6.870 Å |
| β | 113.44° - 113.65° |
| Z (Formula units per unit cell) | 2 |
Hydrogen Bonding Networks and Supramolecular Assembly in Solid-State this compound
The solid-state structure of spermine phosphate hexahydrate is a remarkable example of supramolecular assembly, governed primarily by an extensive and intricate network of hydrogen bonds. The structure is organized into distinct sheets: one type of sheet is composed of the long spermine chains, while the other consists of phosphate ions and water molecules. oup.com These two types of sheets are stacked alternately and are held together by strong N-H···O hydrogen bonds between the ammonium (B1175870)/aminium groups of spermine and the oxygen atoms of the phosphate anions. oup.com
The spermine molecules are strongly linked to the phosphate ions, with the vast majority of the hydrogen bonds from the spermine's nitrogen atoms directed towards the phosphate groups, and only a few towards water molecules. oup.com The phosphate ions themselves form hydrogen-bonded chains (···O₂-P-O₄-H···) that run along the a-axis. oup.com The spermine molecules are arranged in a planar herring-bone pattern. oup.com This layered and interconnected assembly, mediated by a dense network of hydrogen bonds, dictates the physical properties and stability of the crystalline solid.
Spectroscopic Investigations of this compound
Spectroscopic methods provide complementary information to crystallographic data, offering insights into the molecule's conformational dynamics, bonding environment, and the nature of its functional groups, both in the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Bonding Analysis
NMR spectroscopy is a powerful tool for studying the structure and interactions of this compound in solution.
¹H and ¹³C NMR: The interaction between spermine and phosphate can be monitored by ¹H and ¹³C NMR. When spermine is dissolved in a phosphate buffer, significant changes in the chemical shifts and signal multiplicity of the methylene (B1212753) protons (¹H) and carbons (¹³C) adjacent to the nitrogen atoms are observed. researchgate.net This indicates a direct interaction and alteration of the electronic environment of the spermine backbone upon binding to phosphate ions, reflecting the protonation of the amine groups and the formation of ionic bonds. researchgate.net
³¹P NMR: ³¹P NMR is highly effective for studying phosphorus-containing compounds. wikipedia.org The chemical shift of the phosphorus nucleus is sensitive to its bonding environment. In this compound, the phosphate group exists as monohydrogen phosphate (HPO₄²⁻). nih.gov ³¹P NMR can confirm the protonation state and analyze the ionic interactions with the spermine cation. nih.govnih.gov The technique is sensitive enough to detect changes in the phosphate environment, making it valuable for studying the complexation between polyamines and phosphates. nih.gov
| Nucleus | Observation | Interpretation |
|---|---|---|
| ¹H | Changes in chemical shift and signal multiplicity for methylene protons adjacent to nitrogen atoms. | Indicates direct interaction with phosphate, protonation of amine groups, and conformational changes. |
| ¹³C | Changes in chemical shifts for carbons adjacent to nitrogen atoms. | Confirms the alteration of the electronic environment of the spermine backbone due to ionic bonding with phosphate. |
| ³¹P | A single resonance (proton-decoupled) characteristic of the HPO₄²⁻ environment. | Confirms the protonation state of the phosphate and provides information on the ionic interactions within the complex. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Interaction Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of the intermolecular interactions.
The spectra are characterized by vibrations corresponding to the spermine cation and the monohydrogen phosphate anion. tandfonline.com The stretching modes of the CH₂ groups of the spermine backbone are typically observed in the 2800–3100 cm⁻¹ region. tandfonline.com The presence of strong bands corresponding to N-H vibrations confirms the protonation of the amino and imino nitrogen atoms. tandfonline.comresearchgate.net
The vibrational modes of the phosphate group are particularly informative. The symmetry of the free phosphate ion (PO₄³⁻) is Td, but in spermine phosphate hexahydrate, it is present as HPO₄²⁻, which has a lower symmetry (C₁). tandfonline.com This reduction in symmetry leads to the appearance of more bands in the spectrum than would be expected for the highly symmetric ion. The spectra show distinct bands for the stretching and bending modes of the P-O and P-OH bonds, confirming the deprotonation of phosphoric acid to form the monohydrogen phosphate anion. tandfonline.com
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Type |
|---|---|---|
| 3072, 2873, 2558, 2505 | CH₂ Stretching Modes | IR/Raman |
| ~1565-1570 | N-H Bending Vibrations | IR |
| ~1120 | C-N Stretching | IR |
| ~1080 | Symmetric PO₃ Stretching | IR/Raman |
| ~980 | P-OH Stretching | Raman |
| ~530 | PO₃ Bending | IR/Raman |
Mass Spectrometry Techniques for Molecular Integrity and Fragment Analysis
Mass spectrometry (MS) is an indispensable analytical technique for verifying the molecular integrity and elucidating the structure of novel compounds such as this compound. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing polar, non-volatile molecules. In ESI-MS, the intact molecule is typically ionized by protonation, yielding a prominent ion corresponding to its molecular weight, which confirms the compound's integrity. For this compound, this would involve observing the protonated molecular ion [M+H]⁺.
To gain deeper structural insights, tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is employed. wikipedia.org In this process, the precursor ion of interest (e.g., the [M+H]⁺ of this compound) is selected and subjected to collisions with an inert gas like argon or nitrogen. These collisions impart internal energy, leading to the fragmentation of the ion at its most labile bonds. wikipedia.org
The fragmentation of phosphorylated molecules is often characterized by the neutral loss of the phosphoric acid group (H₃PO₄, 98 Da) or related fragments. nih.gov Similarly, the fragmentation of polyamines like spermine follows predictable pathways, primarily involving cleavages of the C-N and C-C bonds within the aliphatic backbone. nih.govyoutube.com For this compound, fragmentation is expected to occur at the phosphate ester linkages and within the spermine core.
Key fragmentation pathways anticipated for this compound include:
Neutral Loss of Phosphoric Acid: The loss of one or both phosphoric acid moieties is a highly probable event.
Cleavage of the Spermine Backbone: Fragmentation along the polyamine chain would produce a series of characteristic iminium ions. nih.govresearchgate.net
Combined Fragmentation: A combination of both phosphate loss and backbone cleavage would generate a complex spectrum of fragment ions, providing a detailed structural fingerprint of the molecule.
Table 1: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound
| Fragment Description | Proposed Structure / Formula | Predicted m/z (Monoisotopic) |
|---|---|---|
| Protonated Molecular Ion | [C₁₀H₂₈N₄O₈P₂ + H]⁺ | 399.14 |
| Loss of one phosphoric acid | [M + H - H₃PO₄]⁺ | 301.10 |
| Loss of two phosphoric acids | [M + H - 2(H₃PO₄)]⁺ | 203.06 |
| Spermine fragment ion | [Spermine + H]⁺ | 203.22 |
| Cleavage at internal C-N bond | [C₇H₁₈N₃O₄P + H]⁺ | 256.10 |
| Cleavage at terminal C-N bond | [C₃H₉N₂O₄P + H]⁺ | 185.03 |
Computational Approaches to Structural Prediction and Validation of this compound
Density Functional Theory (DFT) Calculations for Ground State Geometries and Vibrational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict and validate the structure of molecules with high accuracy. nih.govresearchgate.net For this compound, DFT calculations are essential for determining its most stable three-dimensional conformation, known as the ground state geometry. By employing a functional, such as the widely used B3LYP, in conjunction with an appropriate basis set (e.g., 6-311++G(d,p)), the electronic structure of the molecule is calculated, and its geometry is optimized to find the lowest energy arrangement of its atoms. nih.govacs.orgresearchgate.netrsc.org This provides precise data on bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's structure. researchgate.net
Furthermore, DFT is used to perform vibrational analysis, which calculates the frequencies of the molecule's normal modes of vibration. nih.gov These calculated frequencies correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.govrsc.orgyoutube.com Comparing the computationally predicted vibrational spectrum with an experimentally obtained spectrum is a critical step in structural validation. sigmaaldrich.com A good correlation between the theoretical and experimental spectra confirms that the calculated ground state geometry is an accurate representation of the actual molecular structure. researchgate.net For this compound, this analysis would focus on characteristic vibrational modes, such as the stretching of P=O, P-O, C-N, and N-H bonds. nih.govnih.gov
Table 2: Hypothetical DFT-Calculated Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| P=O Asymmetric Stretch | Phosphate | 1250 - 1350 |
| P-O-C Stretch | Phosphate Ester | 950 - 1090 |
| N-H Bend | Amine | 1580 - 1650 |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 |
| O-H Stretch | Phosphoric Acid / Hydrate | 3200 - 3600 |
Molecular Mechanics Force Field Development and Refinement
Molecular Mechanics (MM) is a computational method that enables the simulation of large molecular systems, such as the interaction of this compound with biological macromolecules. These simulations rely on a set of parameters known as a force field (e.g., AMBER, CHARMM), which defines the potential energy of the system. arxiv.orgumich.eduresearchgate.net However, standard force fields often lack accurate parameters for non-standard molecules or residues. uiuc.eduambermd.orgnih.gov
For this compound, the specific combination of a polyamine backbone and terminal phosphoric acid groups represents a non-standard entity for which existing force field parameters may be inadequate. nih.govnih.gov Therefore, a crucial step is the development and refinement of specific parameters to accurately describe its behavior in molecular dynamics (MD) simulations. bohrium.comnih.gov
The refinement process typically involves:
Initial Parameter Assignment: Missing parameters for bond lengths, angles, and dihedrals are often initially estimated by analogy to similar, well-parameterized chemical groups. nih.gov
Quantum Mechanical Calculations: High-level quantum mechanical calculations, usually DFT, are performed on the molecule or its fragments to generate data on its potential energy surface. nih.gov
Parameter Fitting: The MM parameters are then adjusted and optimized to reproduce the quantum mechanical data as closely as possible. This ensures that the force field accurately represents the molecule's conformational energies and behavior. nih.govpkusz.edu.cn
This meticulous process results in a refined force field that can be used to perform reliable and predictive MD simulations, offering insights into the dynamic properties and interactions of this compound. arxiv.org
Table 3: Key Molecular Mechanics Parameters Requiring Refinement for this compound
| Parameter Type | Description | Affected Groups |
|---|---|---|
| Bond Parameters | ||
| Equilibrium Bond Length (r_eq) | The optimal distance between two bonded atoms. | P-O, O-C, C-N |
| Force Constant (K_r) | The stiffness of the bond. | P-O, O-C, C-N |
| Angle Parameters | ||
| Equilibrium Angle (θ_eq) | The optimal angle between three bonded atoms. | P-O-C, O-C-C, C-N-C |
| Force Constant (K_θ) | The energy required to bend the angle. | P-O-C, O-C-C, C-N-C |
| Dihedral Parameters | ||
| Torsional Profile (V_n) | The rotational energy barrier around a central bond. | C-O-P-O, C-C-N-C, H-N-C-C |
| Non-bonded Parameters | ||
| Partial Atomic Charges (q) | The charge distribution across the molecule. | All atoms |
| Lennard-Jones Parameters (ε, σ) | Defines van der Waals interactions. | All atoms |
Molecular Recognition and Interaction Mechanisms of Bis Phosphoric Acid Spermine Hydrate with Biomolecules
Interactions with Nucleic Acids
Spermine's interaction with nucleic acids is a critical aspect of its biological function, contributing to processes such as DNA packaging, gene regulation, and protein synthesis. acs.org A significant portion of cellular spermine (B22157) is found associated with either DNA or RNA. nih.gov The binding is primarily driven by the electrostatic attraction between the positively charged spermine and the negatively charged phosphate (B84403) backbone of the nucleic acids. iaea.orgnih.gov
Spermine interacts with DNA through a variety of modes, leading to significant structural and conformational changes in the DNA molecule. These interactions are not merely non-specific electrostatic attractions but exhibit a degree of selectivity for both sequence and structure, ultimately impacting DNA's biological functions.
Beyond simple electrostatic attraction to the backbone, spermine exhibits more specific interactions by binding within the grooves of the DNA double helix. Molecular mechanics calculations and experimental evidence suggest that spermine can bind to both the major and minor grooves. nih.gov
Theoretical studies indicate that when spermine is docked into the major groove of B-DNA, it can maximize interactions between its proton-donating groups and proton-accepting sites on the DNA bases, leading to a stable complex. nih.govcapes.gov.br This interaction can induce a bending of the DNA in the major groove. nih.govpnas.org Some models suggest that major groove binding is energetically more favorable than minor groove binding. nih.govcapes.gov.brtaylorfrancis.com
Conversely, other models and experimental findings highlight the importance of minor groove interactions. nih.gov Spermine has been proposed to act as an intra-helical tether by bridging the minor groove and forming electrostatic bonds with phosphates on opposite strands. nih.gov In the Z-DNA conformation, a spermine molecule has been observed to bind within the minor groove, causing a shift of the bases away from the groove. gatech.edu The binding preference and the specific groove interaction can be dependent on the DNA sequence. For instance, interactions in the major groove appear most favorable for alternating purine/pyrimidine sequences. nih.gov
The binding of spermine can stabilize various DNA structures and may lower the energy barriers between different conformational states, allowing for easier interconversion. oup.com This suggests a role for spermine in dynamic processes involving changes in DNA topology. For example, polyamines can enhance the stability of DNA duplexes containing abnormal structures like bulged loops or mismatches, sometimes making them as stable as a perfect duplex. oup.com While direct evidence for spermine's effect on topoisomerases is less detailed, related polyamines are known to activate enzymes like DNA gyrase, which actively introduces supercoils into DNA. nih.govmdpi.comyoutube.comyoutube.com This points to a broader role for polyamines in the enzymatic regulation of DNA topology.
The interaction of spermine with DNA is not entirely random; it exhibits a preference for certain nucleotide sequences. A significant body of research indicates that spermine binds more strongly to DNA regions rich in adenine-thymine (AT) base pairs compared to those rich in guanine-cytosine (GC) pairs. nih.govoup.com
Thermodynamic studies using isothermal titration calorimetry have quantitatively demonstrated this preference. The binding affinity of spermine is highest for DNA with high AT content. nih.gov For example, the binding affinity (Ka) for spermine with Clostridium perfringens DNA (73% AT) is in the order of 106 M-1, whereas for Micrococcus lysodeikticus DNA (28% AT), the affinity is lower, in the order of 105 M-1. This preferential binding to AT-rich regions, particularly A-tracts (stretches of several consecutive A-T pairs), is thought to be a key factor in how spermine modulates DNA structure and function. oup.com However, other studies using molecular dynamics simulations have also suggested preferential binding at 5'-GC steps in the major groove, indicating that the sequence context is complex. nih.gov
Table 1: Thermodynamic Parameters of Spermine Binding to DNAs of Varying GC Content at 293.15 K
| DNA Source (GC %) | Ka (x 105 M-1) | ΔH° (kcal/mol) | ΔG° (kcal/mol) | TΔS° (kcal/mol) |
|---|---|---|---|---|
| Clostridium perfringens (27%) | 14.10 ± 0.11 | -1.140 ± 0.010 | -8.210 ± 0.011 | 7.070 ± 0.009 |
| Escherichia coli (50%) | 6.20 ± 0.05 | 1.120 ± 0.009 | -7.749 ± 0.010 | 8.869 ± 0.012 |
| Micrococcus lysodeikticus (72%) | 4.81 ± 0.09 | 2.150 ± 0.011 | -7.587 ± 0.021 | 9.737 ± 0.015 |
Data adapted from Kabir A, Suresh Kumar G (2013) PLoS ONE 8(7): e70510. nih.gov
Spermine is known to be largely bound to RNA within the cell. nih.gov Similar to its interaction with DNA, spermine binding stabilizes RNA structures, primarily through electrostatic interactions with the phosphate backbone. nih.gov This is particularly important for the function of many RNA molecules, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), which require specific and stable tertiary structures to function correctly. nih.govresearchgate.net
Studies have shown that spermine can selectively stabilize certain RNA conformations, such as A-form helices, and can bind to regions with high negative charge density, like bulged-out regions in double-stranded RNA. nih.gov This selective stabilization can have functional consequences, for instance, by modulating the translation of messenger RNA (mRNA). nih.govnih.gov In some cases, spermine binding to the 5' untranslated region (UTR) of an mRNA can induce a structural transition that regulates protein synthesis. nih.gov
Furthermore, spermine and its analogues have been shown to significantly stabilize RNA-DNA hybrids. nih.govacs.org This is relevant in the context of antisense therapies, where stabilizing the hybrid formed between a therapeutic oligonucleotide and its target mRNA is crucial. In the absence of polyamines, the melting temperature (Tm) of an RNA-DNA hybrid can be around 41°C, but in the presence of spermine analogues, this can increase to over 80°C, demonstrating a potent stabilizing effect. nih.gov Circular dichroism studies indicate that in the presence of polyamines, these hybrids are stabilized in a conformation resembling A-form DNA. nih.gov
Table 2: Effect of Polyamines on the Melting Temperature (Tm) of an RNA-DNA Hybrid
| Polyamine (Concentration) | Tm of RNA-PODNA Hybrid (°C) | Tm of RNA-PSDNA Hybrid (°C) |
|---|---|---|
| None | 41 ± 1 | 35 ± 1 |
| Spermine Analogue (25 µM) | 80 | 78 |
Data adapted from Ghose et al. (1999) Biochemistry 38(33):10775-84. nih.govNote: PODNA refers to phosphodiester DNA and PSDNA to phosphorothioate (B77711) DNA. The spermine analogue used was a hexamine.
Thermodynamic and Kinetic Analysis of Nucleic Acid Binding
The binding affinity of spermine for DNA is influenced by the base composition of the nucleic acid. A preference for AT-rich regions over GC-rich regions has been observed. plos.org The strength of the interaction also correlates with the charge of the polyamine, with spermine exhibiting the highest affinity among common biogenic polyamines. plos.org
Below is a table summarizing the thermodynamic parameters for spermine binding to different DNAs as determined by ITC.
| DNA Source (GC Content) | Binding Affinity (Ka, M-1) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |
| Clostridium perfringens (27%) | ~106 | Favorable | Dominant Positive | -8.5 to -7.6 |
| Escherichia coli (50%) | ~105 | Less Favorable/Endothermic | Positive | -7.6 to -7.2 |
| Micrococcus lysodeikticus (72%) | ~105 | Endothermic | Positive | -6.2 to -5.8 |
| Data adapted from studies on spermine interaction with DNA. plos.org |
The negative heat capacity change observed in these interactions points to the involvement of hydrophobic forces, likely arising from interactions between the non-polar methylene (B1212753) groups of spermine and the DNA molecule. plos.org
Kinetic studies on the B-DNA to Z-DNA transition induced by spermine have also provided insights into the binding process. The intrinsic affinity of spermine is significantly higher for Z-DNA compared to B-DNA, which explains the stabilization of the Z-form by spermine. nih.gov The number of spermine molecules that can bind to Z-DNA appears to be sequence-dependent. nih.gov
Spectroscopic Probes of Nucleic Acid Interaction (e.g., UV-Vis, Fluorescence, Circular Dichroism)
A variety of spectroscopic techniques have been employed to probe the interaction of spermine with nucleic acids, providing detailed information about the binding modes and resulting structural changes.
UV-Vis Spectroscopy: UV-Visible spectroscopy is a fundamental tool for monitoring nucleic acid concentration and conformational changes. The characteristic absorbance peak of nucleic acids at 260 nm can be used to study processes like spermine-induced condensation. By measuring the decrease in absorbance in the supernatant after centrifugation, the amount of precipitated nucleic acid can be quantified.
Fluorescence Spectroscopy: Fluorescence-based assays are highly sensitive for studying binding interactions. For instance, the displacement of intercalating dyes like ethidium (B1194527) bromide from DNA upon the addition of spermine can be monitored by a decrease in fluorescence intensity. This provides a measure of the competitive binding of spermine to the DNA.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly powerful for detecting conformational changes in chiral molecules like nucleic acids. The B-form of DNA, for example, has a characteristic CD spectrum that is altered upon interaction with spermine. Spermine has been shown to induce a transition from B-DNA to Z-DNA, which is accompanied by a dramatic change in the CD spectrum. nih.gov Similarly, the formation and aggregation of RNA G-quadruplexes in the presence of spermine are readily monitored by changes in their CD signatures. nih.gov Studies have shown that spermine can induce changes in the CD spectra of G-quadruplex DNA, indicating significant conformational alterations. nih.gov
The table below summarizes the typical applications of these spectroscopic techniques in studying spermine-nucleic acid interactions.
| Spectroscopic Technique | Information Obtained |
| UV-Vis Spectroscopy | Quantification of nucleic acid condensation and precipitation. |
| Fluorescence Spectroscopy | Determination of binding affinity through competitive displacement assays. |
| Circular Dichroism (CD) | Detection of conformational changes (e.g., B-Z transition, G-quadruplex formation/aggregation). |
Morphological Changes in Nucleic Acids Induced by Bis(phosphoric acid) Spermine Hydrate (B1144303) (e.g., condensation, B-A transition, B-Z transition)
The polycationic nature of spermine allows it to induce significant morphological changes in nucleic acids, primarily through the neutralization of the negatively charged phosphate backbone.
Condensation: One of the most prominent effects of spermine on DNA is its ability to induce condensation. This process involves the collapse of extended DNA molecules into compact, ordered structures. This phenomenon has been observed for both long and short DNA duplexes. nih.gov The condensation is thought to be crucial for the packaging of DNA within cells and viral capsids. Different structural isomers of spermine can lead to variations in the resulting condensed structures, with some forming liquid crystalline phases. nih.govnih.gov For example, in the presence of spermine, calf thymus DNA can form a cholesteric phase with a hexagonal order. nih.govnih.gov
B-A Transition: While less common than the B-Z transition, there is some evidence suggesting that polyamines can influence the transition from the B-form of DNA to the A-form. The structure of the polyamine appears to be a critical factor, with those having a trimethylene separation between amine charges, like spermidine (B129725) and spermine, potentially stabilizing the A-form. nih.gov
B-Z Transition: Spermine is a potent inducer of the transition from the right-handed B-form of DNA to the left-handed Z-form, particularly in sequences with alternating purine-pyrimidine tracts like (dG-dC)n. nih.gov The stabilization of Z-DNA by spermine is due to its higher binding affinity for the Z-conformation compared to the B-conformation. nih.gov This transition is dependent on the spermine concentration and can be reversed at higher concentrations. nih.gov The ability of spermine to induce this conformational change suggests a potential role in gene regulation, as Z-DNA has been implicated in various cellular processes.
Interactions with Proteins and Enzymes (in model systems)
The spermine cation also interacts with proteins and enzymes, modulating their structure and function. These interactions are often electrostatic in nature, involving the positive charges of spermine and negatively charged residues on the protein surface.
Biochemical assays have been instrumental in characterizing the binding sites of spermine on proteins. Electron spin resonance (ESR) spectroscopy, in conjunction with spin-labeling techniques, has been used to study the effect of spermine on erythrocyte membrane proteins. nih.gov These studies have shown that spermine can decrease the segmental motion of cytoskeletal proteins, suggesting a direct interaction that increases protein-protein associations within the cytoskeletal network. nih.gov
Furthermore, spermine has been shown to inhibit the low-ionic strength extraction of spectrin (B1175318), a major component of the erythrocyte skeleton. nih.gov Following treatment with spermine and extraction with Triton X-100, an increased amount of certain membrane and skeletal proteins remain associated with the Triton-insoluble shell. nih.gov These findings suggest that spermine can act as a bridge, linking skeletal and bilayer proteins. nih.gov
In the context of enzymes, spermine has been shown to interact with spermine synthase. The crystal structure of human spermine synthase reveals an active site pocket where the amine substrate is positioned through interactions with acidic residues and hydrophobic interactions with the enzyme. nih.gov
The table below provides examples of proteins and enzymes that have been shown to interact with spermine in model systems.
| Protein/Enzyme | Experimental Observation | Implied Interaction |
| Erythrocyte Membrane Proteins | Decreased segmental motion, inhibition of spectrin extraction. nih.gov | Binding to cytoskeletal proteins, bridging skeletal and bilayer proteins. nih.gov |
| Spermine Synthase | Crystal structure shows spermine in the active site. nih.gov | Specific binding involving acidic and hydrophobic residues. nih.gov |
| Spermidine/spermine N1-acetyltransferase (SSAT) | Increased half-life of the protein in the presence of a spermine analog. nih.gov | Post-transcriptional regulation and stabilization of the enzyme. nih.gov |
Modulatory Effects on Enzyme Activity (e.g., in vitro enzyme kinetics)
The interaction of spermine and its derivatives with enzymes can lead to either stimulation or inhibition of their catalytic activity. The presence of the phosphate moieties in bis(phosphoric acid) spermine hydrate can further influence these interactions due to their own potential to interact with enzyme active sites or allosteric sites.
One notable study investigated the inhibitory effects of spermine diphosphate (B83284) salt on the activity of anthrax lethal factor (LF) protease. nih.gov The results demonstrated that spermine diphosphate is a potent inhibitor of this enzyme, with a reported inhibition constant (Ki) of 0.9 ± 0.09 μM. nih.gov This inhibitory effect was found to be concentration-dependent. nih.gov The study also evaluated other polyamines and aminoglycosides, highlighting the specificity of the interaction. nih.gov
Table 1: Inhibitory Activity of Spermine Diphosphate and Related Compounds on Anthrax Lethal Factor (LF) Protease
| Compound | Ki (μM) |
|---|---|
| Spermine diphosphate salt | 0.9 ± 0.09 |
| Amikacin | 23.3 |
| Neamine (free base) | 31.1 ± 5.6 |
| Spermidine | >100 |
| Apramycin | 111 |
| Putrescine | >300 |
Data from Cationic polyamines inhibit anthrax lethal factor protease. nih.gov
In another instance, spermine was shown to modulate the activity of phenylalanine hydroxylase in isolated liver cells. nih.gov Pre-treatment with spermine was found to abolish the glucagon-stimulated increase in the enzyme's phosphorylation, leading to a decrease in its activity. nih.gov A 50% inhibition of phenylalanine hydroxylation flux was observed at approximately 10 μM spermine. nih.gov
The interaction of spermine with cGMP phosphodiesterase from bovine brain has also been documented. nih.gov In its basal state, the enzyme was inhibited by micromolar concentrations of spermine; however, this inhibition was not observed when the enzyme was activated by Ca2+ and the calcium-dependent regulatory protein. nih.gov This suggests that the modulatory effect of spermine can be dependent on the activation state of the target enzyme.
Conformational Changes in Proteins Induced by this compound
The binding of polyamines can induce a more compact structure in some proteins, and in certain cases, can influence protein-protein interactions and aggregation. nih.gov The presence of phosphate ions from this compound could further modulate these interactions, potentially forming salt bridges with positively charged amino acid residues or competing with the protein's own phosphorylation sites.
Interactions with Lipid Membranes and Phospholipid Bilayers (in model systems)
The interaction of this compound with lipid membranes is primarily governed by electrostatic forces. The positively charged spermine moiety can interact strongly with the negatively charged phosphate head groups of phospholipids (B1166683) in the bilayer. nih.gov
Studies on the interaction of various polyamines with phospholipid vesicles have shown that the strength of this interaction is dependent on the number of positive charges on the polyamine and the net negative charge of the phospholipid. nih.gov Spermine, with its +4 charge at physiological pH, exhibits a strong ionic interaction with acidic phospholipids. nih.gov This interaction can lead to the aggregation of vesicles and modifications in membrane properties. nih.gov
The crystal structure of spermine phosphate hexahydrate reveals a packing arrangement where spermine and monohydrogen phosphate ions form distinct sheets. nih.gov This layered structure with channels of water molecules suggests how spermine and phosphate might organize at a membrane interface, potentially influencing the local hydration and structure of the lipid bilayer. nih.gov
Influence on Membrane Fluidity and Phase Transitions
The binding of polyamines to the surface of lipid bilayers can influence the physical state of the membrane, including its fluidity and phase transition behavior. The interaction of spermine with phosphatidylglycerol vesicles has been shown to increase the main phase transition temperature (Tm). researchgate.net This indicates that spermine binding leads to a stabilization of the gel phase of the lipid bilayer, making it less fluid. This effect is attributed to the neutralization of the negative charges of the lipid head groups by spermine, which reduces electrostatic repulsion and allows for stronger van der Waals interactions between the lipid acyl chains. researchgate.net
The extent of this influence is dependent on the specific phospholipid and the concentration of the polyamine. For instance, in dipalmitoylphosphatidic acid (DPPA) monolayers, the presence of spermine in the subphase alters the mechanical properties and the conditions under which lipid reorganization occurs. nih.gov
Specificity and Selectivity in Biomolecular Recognition
The specificity and selectivity of this compound in its interactions with biomolecules are a consequence of a combination of factors, including electrostatics, hydrogen bonding, and shape complementarity. The highly charged and flexible nature of the spermine molecule allows it to adapt its conformation to bind to various molecular targets.
The interaction of polyamines with DNA is a well-studied example of their binding specificity. Polyamines are known to bind to the phosphate backbone of DNA, with a preference for certain DNA conformations and sequences. nih.gov The crystal structure of spermine phosphate hexahydrate has been suggested to be relevant to the binding of spermine to DNA, where the spacing of the phosphate groups in the crystal might mimic the arrangement of phosphates along the DNA helix. nih.gov
In the context of proteins, the selectivity of polyamine interactions can be seen in their differential effects on various enzymes. As noted earlier, spermine can inhibit some enzymes while having no effect on or even stimulating others. nih.govnih.govnih.gov This selectivity likely arises from the specific arrangement of charged and polar residues in the binding sites of different proteins. The presence of phosphate in this compound adds another layer of potential specificity, as it can interact with phosphate-binding pockets on proteins, such as those found in kinases and phosphatases.
Biophysical and Biochemical Effects of Bis Phosphoric Acid Spermine Hydrate in Model Systems
Effects on Macromolecular Condensation and Organization
Spermine (B22157) is a potent agent for the condensation and organization of macromolecules, most notably nucleic acids. This capability stems from its ability to neutralize the dense negative charges of the phosphate (B84403) backbone, reducing electrostatic repulsion and facilitating the collapse of these molecules into compact structures.
The condensation of DNA by spermine is a well-documented phenomenon driven primarily by electrostatic interactions. nih.gov As a tetravalent cation at physiological pH, spermine efficiently neutralizes the negative charges on the phosphate groups of the DNA backbone. Studies using electric dichroism and birefringence have shown that DNA condensation occurs when approximately 90% of the phosphate charges are neutralized by spermine. nih.gov This charge neutralization reduces the electrostatic repulsion between adjacent DNA segments, allowing the molecule to fold and compact. nih.gov
The process is often biphasic; at low concentrations, spermine induces a shrinkage or partial compaction of DNA molecules, while higher concentrations lead to the formation of tightly packed, condensed structures. nih.gov The mechanism involves an initial increase in the stiffness of the DNA molecule, followed by bending at higher spermine concentrations, which facilitates the collapse into condensed forms. nih.gov In solution, these condensed structures are often observed as toroidal (donut-shaped) particles. nih.gov It is believed that polyamines like spermine are key players in stabilizing the highly compact forms of DNA found in biological contexts such as chromatin and viral heads. nih.gov
Beyond simple condensation, spermine plays a crucial role in the formation and stabilization of specific higher-order nucleic acid structures. The electrostatic interaction between the polyamine and DNA is a dominant factor in these structural transitions. nih.gov Spermine can induce the transition of DNA from the canonical B-form to the A-form, a structural change characterized by a more compact helix. nih.gov The rationale for this is that the distance between phosphate groups along the A-form backbone is a better fit for the spacing of the amine groups on the spermine molecule. nih.gov
Furthermore, spermine doesn't just induce condensation but also organizes DNA into ordered arrangements. The condensation process can result in the parallel ordering of neighboring DNA segments. nih.gov In addition to duplex DNA, spermine has been observed to interact with and stabilize other non-canonical structures, including Z-DNA. nih.gov The ability of spermine to promote such structural polymorphism is thought to be relevant to the dynamic nature of DNA in cellular environments. nih.gov
Influence on Biophysical Properties of Nucleic Acids and Proteins
Spermine significantly impacts the fundamental biophysical properties of nucleic acids and, to some extent, proteins, primarily through stabilization effects.
Spermine is a highly effective stabilizer of nucleic acid duplexes, significantly increasing their thermal stability. This is quantified by a rise in the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The stabilizing effect of cations on DNA duplex formation follows a clear hierarchy, with spermine being more potent than cations of lower charge. nih.govresearchgate.net
The stabilizing power of spermine is so pronounced that it can compensate for inherent instabilities within a DNA duplex, such as those caused by mismatched base pairs or bulge loops. nih.govbohrium.com This can make an imperfectly matched duplex as thermodynamically and kinetically stable as a perfect one. nih.gov This stabilization is attributed to the favorable electrostatic interactions between the polyamine and the nucleic acid, which screen charge repulsion and favor the duplex state. bohrium.com
| Condition | Tm (°C) | Change in Tm (ΔTm from Buffer) (°C) |
|---|---|---|
| Tris-HCl Buffer (Control) | ~40 | - |
| + 100 mM NaCl | ~48 | +8 |
| + 20 mM MgCl2 | ~53 | +13 |
| + 5 mM Spermidine (B129725) | ~58 | +18 |
| + 5 mM Spermine | ~65 | +25 |
Data adapted from studies on oligonucleotide melting, illustrating a general trend. researchgate.net
Linear polyamines, including spermine, have been shown to stabilize double-stranded DNA against thermal denaturation in proportion to the number of amino groups they contain. researchgate.net This suggests that the charge density of the polyamine is a key determinant of its stabilizing capacity.
| Spermine Concentration (µM) | Melting Temperature (Tm) (°C) |
|---|---|
| 0 (Control) | 63.5 |
| 50 | 68.0 |
| 100 | 70.5 |
| 200 | 72.5 |
Data derived from graphical representations in studies on thermophile-derived polyamines. researchgate.net
Modulation of Molecular Processes in Cell-Free or Reconstituted Systems
In simplified, cell-free systems that reconstitute fundamental biological processes, spermine demonstrates a significant modulatory role. Its effects are particularly evident in processes involving nucleic acids, such as gene expression. nih.gov Polyamines can influence the interaction between DNA and proteins, a critical aspect of transcription and replication. bohrium.com
The influence of spermine on gene expression in cell-free assays is notably concentration-dependent, exhibiting a biphasic pattern. nih.gov At low concentrations, spermine can enhance gene expression. This promotion is thought to be linked to the induction of a specific, shrunken DNA conformation that is more favorable for transcription. nih.gov Conversely, at high concentrations, spermine inhibits gene expression. This inhibition is attributed to the formation of highly compact, tightly packed DNA structures that are inaccessible to the transcriptional machinery. nih.gov These findings highlight how the physical state of DNA, as modulated by spermine, can directly impact its biological activity in a controlled, in vitro setting.
In vitro Transcription and Replication Modulation
Spermine plays a critical role in modulating the processes of gene transcription and DNA replication. nih.gov Its polycationic nature allows it to bind to the negatively charged phosphate backbone of nucleic acids, thereby stabilizing DNA and chromatin structures. nih.govdrugbank.com This interaction can influence the accessibility of the DNA template to polymerases and other regulatory factors.
In in vitro transcription systems, spermine has been shown to have a significant, though complex, influence. It is often considered a crucial component in transcription reaction buffers, where it can enhance the efficiency of RNA polymerases, such as T7 RNA polymerase. researchgate.netiris-biotech.de The stimulatory effect is not always linear and can be concentration-dependent, sometimes showing a biphasic response where stimulation is observed at lower concentrations while higher concentrations can become inhibitory. researchgate.netnih.gov For instance, spermine has been observed to be effective at concentrations of 0.1 mM and 1 µM. nih.gov One of the proposed mechanisms for this enhancement is spermine's ability to stabilize the complex between the enzyme and the DNA template. researchgate.net Furthermore, polyamines can enhance the binding of certain transcription factors to their DNA targets while inhibiting others, suggesting a role in the differential regulation of gene expression. nih.govnih.gov Studies have also shown that spermine can rescue transcriptional activity that has been inhibited by DNA intercalating agents like actinomycin (B1170597) D, suggesting it can compete with or displace such molecules from the DNA template. nih.govnih.gov
Similarly, spermine influences in vitro DNA replication. It can stimulate the movement of the DNA replication fork in polyamine-deficient systems. nih.gov The interactions of spermine with DNA can lead to conformational changes and condensation of the DNA structure, which can modulate the replication process. nih.gov Just as with transcription, spermine can also attenuate the inhibitory effects of certain compounds on DNA replication. nih.govnih.gov This protective effect is attributed to its ability to interfere with the binding of inhibitory agents to the DNA, thereby preserving the template's availability for DNA polymerases. nih.gov
| System | Spermine Concentration | Observed Effect | Reference |
|---|---|---|---|
| In vitro transcription with T7 RNA Polymerase | 1 mM | 2- to 4-fold stimulation of full-length transcript synthesis. | researchgate.net |
| In vitro transcription with mammalian RNA Polymerase | 1 µM | Increases the affinity of chromatin for the enzyme, enhancing transcription. | nih.gov |
| In vitro transcription inhibited by 10 µM Actinomycin D | 0.1 - 0.2 mM | Rescued ~60% of the transcriptional activity. | nih.gov |
| Rat liver nuclei transcription | 0.1 mM and 1 µM | Biphasic stimulation of RNA synthesis, particularly the high-salt α-amanitin-sensitive reaction. | nih.gov |
Regulation of Enzyme-Substrate Interactions
Spermine can directly influence enzymatic activity by binding to enzymes and modulating their interaction with substrates. This regulation is often achieved through electrostatic interactions between the positively charged spermine and acidic residues on the enzyme surface. nih.gov The effects can range from potent activation to inhibition, depending on the specific enzyme and its mechanism.
A prominent example of enzymatic activation by spermine is its effect on Protein Kinase CK2 , a ubiquitous eukaryotic serine/threonine kinase. nih.gov The catalytic activity of CK2 can be enhanced several-fold by polyamines, with spermine being the most efficient stimulator. nih.govsigmaaldrich.com This stimulation is highly correlated with the binding efficiency of spermine to the enzyme. nih.gov Research has identified a specific polyamine binding site on the regulatory β-subunit of CK2. nih.govsigmaaldrich.com The interaction is thought to be primarily ionic, involving the positive charges of spermine and negatively charged acidic amino acids within this binding site. nih.gov
Conversely, spermine itself is a substrate for enzymes involved in its metabolic pathway, such as Spermine Oxidase (SMO) . Mechanistic studies with human SMO have revealed a ping-pong kinetic pattern. nih.govnih.gov The enzyme is first reduced by spermine in a biphasic process, and then re-oxidized by molecular oxygen. nih.govnih.gov Detailed kinetic analyses have determined the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for spermine, providing a quantitative understanding of this enzyme-substrate interaction. The pH profile of the reaction suggests that the active form of spermine for this enzyme has three charged nitrogen atoms. nih.gov
The regulatory role of spermine extends to other enzymes as well. For instance, it can affect the activity of spermidine/spermine N-acetyltransferase (SSAT), an enzyme that acetylates spermine and spermidine. The apparent affinity of some SSAT enzymes for spermine has been shown to be in the millimolar range, with pre-incubation of the enzyme with spermine dramatically increasing the apparent affinity and catalytic efficiency. mdpi.com
| Enzyme | Organism/System | Parameter | Value | Comment | Reference |
|---|---|---|---|---|---|
| Protein Kinase CK2 | Eukaryotic | Effect | Potent Stimulator | Spermine is the most efficient polyamine stimulator, binding to the β-subunit. | nih.govsigmaaldrich.com |
| Spermine Oxidase (SMO) | Human, recombinant | kcat | 6.6 s-1 | Overall catalytic rate. | nih.govnih.gov |
| Apparent Kd | 48 µM (at pH 8.3) | For the rapid phase of enzyme reduction by spermine. | nih.govnih.gov | ||
| kcat/KO2 | 13 mM-1s-1 | Second-order rate constant for the reaction with oxygen. | nih.govnih.gov | ||
| Spermidine/Spermine N-acetyltransferase (SaSpeG) | Staphylococcus aureus | Apparent Km for Spermine | 1.3 mM | Without pre-incubation with spermine. Affinity increases dramatically upon pre-incubation. | mdpi.com |
| Spermidine Synthase (hSpdS) | Human | Kd for dcSAH (inhibitor) | 1.1 ± 0.3 µM | Binding affinity of an inhibitor, demonstrating interaction at the active site. | nih.gov |
Computational and Theoretical Investigations of Bis Phosphoric Acid Spermine Hydrate
Molecular Dynamics Simulations of Bis(phosphoric acid) Spermine (B22157) Hydrate (B1144303) in Aqueous Environments and with Biomolecules
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the examination of the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom over time, providing a detailed picture of molecular motion and interactions.
Conformational Sampling and Dynamics of Bis(phosphoric acid) Spermine Hydrate
The flexibility of the spermine backbone is crucial for its biological function, allowing it to adopt various conformations to bind effectively to different biomolecular partners. MD simulations are instrumental in exploring the conformational landscape of this compound. These simulations reveal that the polyamine chain is not static but dynamically samples a range of shapes. The protonated amine groups and the phosphate (B84403) counter-ions significantly influence the preferred conformations through electrostatic interactions and hydrogen bonding.
In aqueous solution, the spermine moiety can exist in both extended and bent conformations. The transition between these states is a dynamic process influenced by interactions with surrounding water molecules and ions. Theoretical studies on spermine and its analogues have shown that the length of the aliphatic chains and the location of the positive charges dictate the molecule's ability to bend and adapt its shape. nih.govnih.gov For instance, simulations have demonstrated that spermine can induce bending in DNA helices, a process dependent on the specific DNA sequence and the conformational flexibility of the polyamine. nih.gov
The table below summarizes key conformational parameters that can be extracted from MD simulations of this compound.
| Parameter | Description | Typical Findings from Spermine Simulations |
| End-to-End Distance | The distance between the two terminal primary amine groups. | Varies significantly, indicating transitions between extended and bent conformations. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations in Rg reflect the dynamic nature of the molecule's shape. |
| Dihedral Angle Distribution | The distribution of torsion angles along the carbon backbone. | Reveals the preferred rotational states of the chemical bonds, highlighting conformational preferences. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | High RMSD values indicate significant conformational changes over the simulation time. nih.gov |
Solvent Interaction Analysis and Hydration Effects
The interaction of this compound with its aqueous environment is critical to its behavior and function. Water molecules form structured hydration shells around the charged amine and phosphate groups, mediating their interactions. wikipedia.orgacs.org MD simulations allow for a detailed analysis of these hydration layers.
A hydration shell, or hydration sphere, is the layer of solvent molecules that are directly interacting with a solute. wikipedia.org The properties of water within this shell can differ significantly from bulk water. acs.orgnih.gov For this compound, the positively charged ammonium (B1175870) groups and the negatively charged phosphate ions are heavily hydrated. The water molecules in the first hydration shell are highly ordered due to strong electrostatic interactions.
Analysis of the radial distribution function (RDF) from MD simulations can quantify the structure of these hydration shells. The RDF describes the probability of finding a water molecule at a certain distance from a specific atom or functional group of the solute.
The table below illustrates the kind of data that can be obtained from an RDF analysis of the hydration of this compound.
| Functional Group | Peak Position of First Hydration Shell (Å) | Coordination Number (Number of Water Molecules) |
| Primary Ammonium (-NH3+) | ~2.7 | 4-6 |
| Secondary Ammonium (-NH2+-) | ~2.8 | 3-5 |
| Phosphate (PO4)3- Oxygen | ~2.6 | 5-7 |
These simulations reveal that the hydration shell is not static; water molecules are continuously exchanging between the hydration layer and the bulk solvent. The residence time of water molecules in the hydration shell, which can also be calculated from MD simulations, provides insights into the dynamics of these exchange processes. mdpi.com
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. youtube.com These methods are essential for understanding the intrinsic properties of this compound, such as its reactivity and electrostatic nature.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept in quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. doshisha.ac.jpresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.
The following table presents hypothetical HOMO and LUMO energy values for this compound, illustrating the type of data generated from quantum chemical calculations.
| Molecular Orbital | Energy (eV) | Interpretation |
| HOMO | -8.5 | Represents the energy of the highest energy electrons; indicates the propensity to donate electrons. A higher energy value suggests a better electron donor. researchgate.net |
| LUMO | -1.2 | Represents the energy of the lowest energy empty orbital; indicates the propensity to accept electrons. A lower energy value suggests a better electron acceptor. researchgate.net |
| HOMO-LUMO Gap | 7.3 | The energy difference between HOMO and LUMO; a larger gap implies higher stability and lower reactivity. mdpi.com |
Electrostatic Potential Mapping and Charge Distribution
The electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. acs.org It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. nih.gov ESP maps are color-coded, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
For this compound, the ESP map would clearly show the localization of positive charge on the protonated amine groups and negative charge on the phosphate ions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biomolecules. capes.gov.brmdpi.com The regions of high positive potential on the spermine moiety are the likely sites for interaction with negatively charged molecules like DNA and acidic proteins.
Docking Simulations for Predicting Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode of a small molecule (ligand) to a macromolecular target, such as a protein or a nucleic acid.
For this compound, docking simulations can be employed to understand how it interacts with its biological targets. For example, docking studies of spermine with DNA have shown that it preferentially binds to the major and minor grooves, with the specific binding mode being influenced by the DNA sequence. nih.govnih.gov The positively charged amine groups form strong electrostatic interactions and hydrogen bonds with the negatively charged phosphate backbone of DNA. nih.gov
Similarly, docking simulations can predict the binding of this compound to proteins. Studies on polyamine-protein interactions have revealed that polyamines often bind to negatively charged pockets on the protein surface, stabilized by a network of hydrogen bonds and electrostatic interactions. nih.govnih.gov
The results of docking simulations are typically evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy indicates a more stable and favorable interaction.
The following table provides a hypothetical example of docking results for this compound with different biomolecular targets.
| Biomolecular Target | Predicted Binding Site | Estimated Binding Energy (kcal/mol) | Key Interacting Residues/Bases |
| DNA (B-form) | Major Groove | -9.5 | Guanine, Adenine, Phosphate backbone |
| Albumin (Protein) | Negatively charged surface pocket | -7.2 | Aspartic acid, Glutamic acid |
| Spermine Synthase (Enzyme) | Active site cavity | -8.8 | Aspartate, Tyrosine, Serine |
These docking predictions provide valuable hypotheses about the molecular basis of the biological activity of this compound, which can then be tested experimentally.
Binding Energy Calculations and Free Energy Perturbation Methods
Binding energy calculations are a important component in understanding the stability of the complex formed between spermine and phosphoric acid groups. These calculations, often performed using molecular mechanics and quantum mechanics/molecular mechanics (QM/MM) methods, provide quantitative estimates of the interaction strength.
Theoretical studies modeling the interaction of spermine with the phosphate groups on DNA oligomers have yielded significant insights. Energy minimization calculations have been employed to determine the stability of these complexes. For instance, in a model of spermine complexed with a d(G-C)5d(G-C)5 oligomer, a significant stabilization energy of -516.7 kcal/mol was calculated, indicating a very strong and favorable interaction pnas.org.
The sequence of the nucleic acid can influence the binding energetics. Studies comparing different DNA sequences revealed that spermine's interaction with the minor groove of a d(G)10-d(C)10 sequence is approximately 50 kcal/mol less stable than with other sequences examined oup.com. Further calculations have quantified the energies of interaction between spermine and the phosphate backbone of DNA, with values around -451 kcal/mol for d(A)10-d(T)10 and -426 kcal/mol for d(AT)5-d(AT)5 sequences oup.com. These differences highlight the sensitivity of the binding energy to the specific arrangement of the phosphate groups.
Molecular dynamics simulations with simulated annealing have also been used to calculate the stabilization energies of spermine-DNA complexes. These studies have indicated that spermine preferentially stabilizes A-DNA over B-DNA researchgate.net. The strong electrostatic attraction between the positively charged amino groups of spermine and the negatively charged phosphate groups is the primary driver of these favorable binding energies oup.com.
Table 1: Calculated Interaction and Stabilization Energies of Spermine-Phosphate Complexes
| Interacting Molecules | Methodology | Calculated Energy (kcal/mol) | Finding |
|---|---|---|---|
| Spermine and d(G-C)5d(G-C)5 | Energy Minimization | -516.7 | Represents the overall stabilization energy of the complex. pnas.org |
| Spermine and d(A)10-d(T)10 | Energy Minimization | -451 | Energy of phosphate interactions. oup.com |
| Spermine and d(AT)5-d(AT)5 | Energy Minimization | -426 | Energy of phosphate interactions. oup.com |
| Spermine and d(G)10-d(C)10 | Energy Minimization | ~50 kcal/mol less stable | Comparison of minor groove interaction with other sequences. oup.com |
Development and Refinement of Computational Models for this compound Interactions
The development of accurate computational models is essential for simulating and understanding the dynamic interactions between spermine and phosphoric acid groups. Over the years, these models have evolved in complexity and predictive power.
Early theoretical models often treated spermine as a rigid body and did not allow for conformational changes in the interacting DNA molecule oup.com. However, subsequent research demonstrated the necessity of incorporating flexibility into the models. Energy minimization calculations that allowed both the spermine and the DNA oligomer to change their conformations revealed that spermine binding can induce significant structural changes, such as the bending of the DNA nih.govnih.gov.
Molecular mechanics force fields have been central to these investigations, enabling the evaluation of spermine docking at various positions, including the major and minor grooves of DNA and along the phosphate backbone oup.comnih.gov. These studies concluded that for certain DNA sequences, interaction in the major groove is the most favorable, leading to substantial DNA bending as it wraps around the spermine molecule nih.gov.
More advanced molecular dynamics (MD) simulations have provided a more detailed picture by explicitly including water molecules and counter-ions nih.gov. These simulations have shown that spermine can displace water from the grooves of DNA and that interactions between the amine groups of spermine and the phosphate groups of DNA are stable and long-lasting on the simulation timescale nih.gov.
The refinement of computational models also extends to coarse-grained (CG) approaches. CG models, such as those developed within the Martini 3 force field, simplify the representation of molecules to allow for simulations of larger systems over longer timescales nih.gov. In these models, the polycationic spermine moieties are represented as charged beads that engage in electrostatic interactions with negatively charged phosphate beads. These CG simulations have been successfully used to model the assembly of nanoparticles where spermine-based polymers interact with siRNA, demonstrating how these interactions drive particle formation and compaction nih.gov. The development of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models represents another frontier, allowing for a more accurate description of the electronic interactions at the binding site while treating the larger environment with classical mechanics frontiersin.org.
Table 2: Evolution of Computational Models for Spermine-Phosphate Interactions
| Modeling Technique | Key Features and Refinements | Primary Insights |
|---|---|---|
| Early Molecular Mechanics | Rigid structures for both spermine and DNA. oup.com | Initial assessment of favorable spermine positions. oup.com |
| Flexible Molecular Mechanics | Allowed conformational changes in both spermine and DNA. nih.govnih.gov | Demonstrated that spermine binding can induce DNA bending. nih.govnih.gov |
| All-Atom Molecular Dynamics (MD) | Explicit inclusion of water and ions. nih.gov | Revealed stable, long-lasting interactions with phosphate groups and displacement of water. nih.gov |
| Coarse-Grained (CG) MD | Simplified molecular representations for large-scale simulations. nih.gov | Enabled modeling of self-assembly processes, such as nanoparticle formation. nih.gov |
| QM/MM Simulations | Combines quantum mechanics for the active site with molecular mechanics for the environment. frontiersin.org | Provides high accuracy for binding site interactions and reaction mechanisms. frontiersin.org |
Analytical Methodologies for the Investigation of Bis Phosphoric Acid Spermine Hydrate in Research Contexts
Chromatographic Separation Techniquesresearchgate.netresearchgate.net
Chromatography is a cornerstone for the analysis of polyamines like spermine (B22157). Due to their aliphatic nature and lack of strong chromophores, direct detection is challenging, often necessitating a derivatization step to enhance detection by UV or fluorescence detectors. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a common method for separating, detecting, and quantifying polyamines such as spermine. scirp.org To overcome the detection challenge, polyamines are typically derivatized before analysis. Common derivatizing agents include benzoyl chloride, O-Phthalaldehyde (B127526) (OPA), and dansyl chloride. scirp.orgmedipol.edu.trresearchgate.net
An improved RP-HPLC method for analyzing benzoylated polyamines achieved good separation and sensitivity with a decreased chromatographic runtime. scirp.org Another validated method utilizes OPA derivatization followed by fluorescence detection, providing high accuracy and reproducibility for quantifying spermine in biological samples. medipol.edu.tr This method demonstrated excellent linearity and recovery, with precision values well within the criteria set by regulatory guidelines. medipol.edu.tr
Table 1: Comparison of HPLC Methodologies for Spermine Analysis
| Parameter | Method 1 (Benzoylation) scirp.org | Method 2 (OPA Derivatization) medipol.edu.tr |
| Derivatization Agent | Benzoyl Chloride | O-Phthalaldehyde (OPA) with N-Acetyl-L-cysteine |
| Column | Not Specified | Waters Nova-Pak C18 (3.9 mm x 150 mm, 4 µm) |
| Detection | UV at 254 nm | Fluorescence |
| Retention Time | Not specified for spermine | ~14.1 minutes (as part of a 30-min gradient) researchgate.net |
| Linearity Range | Not Specified | 0.4–200.0 ng/ml |
| Recovery | Not Specified | 88.36% |
| Intra-day Precision | Not Specified | 0.1-0.7% |
| Inter-day Precision | Not Specified | 5.4-13.8% |
Mass spectrometry (MS), coupled with either gas or liquid chromatography, is a powerful tool for the structural confirmation of spermine and its derivatives, as well as for studying their interactions. nih.gov LC-MS/MS is particularly preferred for its robustness and sensitivity in analyzing polyamines in complex biological matrices. researchgate.netnih.gov
LC-MS/MS analysis can identify spermine adducts on proteins, providing insights into their covalent interactions. nih.gov The fragmentation patterns (MS/MS spectra) reveal signature ions and neutral losses that are characteristic of the spermine molecule, allowing for unambiguous structural confirmation of the modification. nih.gov For instance, a study identified a spermine adduct of 184.18 Da on a specific glutamic acid residue of bovine serum albumin. nih.gov
To facilitate analysis, derivatization is often employed to increase the hydrophobicity and ionization efficiency of polyamines. nih.gov Agents like isobutyl chloroformate and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Cl) are used prior to LC-MS/MS analysis. researchgate.netfigshare.com These methods have been fully validated and are suitable for high-throughput screening in clinical and research settings. nih.gov
Table 2: Selected LC-MS/MS Methods for Spermine Quantification
Electrophoretic Techniques for Interaction Studies
Electrophoretic techniques are instrumental in studying the non-covalent interactions of the cationic spermine moiety with negatively charged macromolecules like nucleic acids.
This technique, often called a gel mobility shift assay or electrophoretic mobility shift assay (EMSA), allows for the separation of free DNA from DNA that is part of a complex. nih.gov The negatively charged phosphate (B84403) backbone of DNA causes it to migrate toward the positive anode in an electric field. nih.gov The binding of the positively charged spermine cation would neutralize some of this charge and increase the mass, typically resulting in a slower migration rate through the agarose (B213101) or polyacrylamide gel matrix. wikipedia.orgnih.gov By quantifying the amount of DNA in the "shifted" band compared to the free DNA band, one can study the binding affinity.
Affinity Capillary Electrophoresis (ACE) is a sophisticated technique used to quantitatively analyze intermolecular interactions and their kinetics. nih.gov By applying moment theory to the analysis of elution peaks from ACE experiments, researchers can determine the equilibrium and kinetic constants for both the association of a ligand and a solute and the dissociation of the resulting complex. nih.gov
In a typical ACE experiment to study the interaction of Bis(phosphoric acid) spermine hydrate (B1144303) with a target molecule (e.g., a DNA aptamer or protein), the capillary is filled with a buffer containing one of the binding partners (the ligand), and a small plug of the other partner (the analyte) is injected. The change in the migration time of the analyte as a function of the ligand concentration allows for the calculation of binding and dissociation rate constants. nih.gov This method is powerful due to its high efficiency, low sample consumption, and the ability to perform analyses in solution. nih.gov
Spectrophotometric and Fluorometric Assays for Detection and Quantification
Spectrophotometric and fluorometric assays provide sensitive and often rapid methods for detecting and quantifying spermine. These techniques typically rely on a chemical reaction that produces a colored or fluorescent product.
A simple and highly sensitive spectrophotometric method for spermine involves the formation of a ternary complex with o-hydroxyhydroquinonephthalein and manganese(II) in a weakly basic medium. researchgate.net This complex exhibits a distinct absorbance maximum at 555 nm, and its intensity is proportional to the spermine concentration. The method has a high molar absorptivity of 1.4 × 10⁵ dm³ mol⁻¹ cm⁻¹. researchgate.net
Fluorescence-based assays offer even greater sensitivity. One approach uses a molecular probe based on a tetraphenylethylene (B103901) (TPE) derivative, which selectively interacts with spermine and spermidine (B129725). mdpi.com This interaction restricts the intramolecular rotation of the TPE phenyl rings, causing a significant enhancement in fluorescence emission. mdpi.com This method has been used to detect spermine in urine with a limit of detection of 0.70 µM. mdpi.com Another assay, the DAB-APT assay, uses 1,2-diacetylbenzene (B1203430) (DAB) to form a fluorescent isoindole adduct with spermine, allowing for the quantification of enzymes that produce spermine. nih.gov
Table 3: Overview of Spectrophotometric and Fluorometric Assays for Spermine
| Method Type | Principle | Key Reagents | Detection Wavelength/Mode | Limit of Detection (LOD) | Reference |
| Spectrophotometry | Ternary complex formation | o-hydroxyhydroquinonephthalein, Manganese(II) | Absorbance at 555 nm | Not specified | researchgate.net |
| Fluorometry | Restriction of intramolecular rotation | Tetraphenylethylene (TPE) derivative | Fluorescence enhancement | 0.70 µM | mdpi.com |
| Fluorometry | Fluorescent adduct formation | 1,2-diacetylbenzene (DAB) | Fluorescence intensity | Not specified | nih.gov |
Emerging Research Applications of Bis Phosphoric Acid Spermine Hydrate As a Molecular Probe
Utilization in Structural Biology Studies
Bis(phosphoric acid) spermine (B22157) hydrate (B1144303) is emerging as a valuable tool in the structural elucidation of nucleic acids, particularly as a co-crystallization aid. The inherent positive charge of the spermine backbone allows it to interact favorably with the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.govresearchgate.net This interaction helps to neutralize charge repulsion between nucleic acid molecules, facilitating their packing into a crystalline lattice, a prerequisite for X-ray diffraction studies. acs.org
The addition of phosphate groups to the spermine molecule in Bis(phosphoric acid) spermine hydrate is hypothesized to enhance its efficacy as a crystallization agent. These terminal phosphate groups can participate in hydrogen bonding networks with the nucleic acid and surrounding water molecules, further stabilizing the crystal lattice. nih.gov The hydrate form ensures a defined hydration sphere around the molecule, which can be critical in achieving well-ordered crystals.
Research on the crystal structure of spermine phosphate hexahydrate has provided valuable insights into how these molecules might organize within a crystal. nih.gov These studies reveal that spermine molecules can adopt specific conformations, with their amine groups forming precise hydrogen bonds with the phosphate groups of neighboring molecules. nih.gov This ordered arrangement can serve as a template, guiding the nucleic acid molecules into a more regular and crystallographically suitable assembly.
Table 1: Crystallographic Data for Spermine Phosphate Hexahydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/a |
| a (Å) | 7.931 |
| b (Å) | 23.158 |
| c (Å) | 6.856 |
| β (°) | 113.44 |
Data from a neutron diffraction study at 125 K, which provides insights into the potential packing of this compound in co-crystallization experiments. nih.gov
Application in Biophysical Assays for Nucleic Acid Conformation and Dynamics Modulators
The interaction of spermine with nucleic acids is known to induce conformational changes and affect their dynamic behavior. mdpi.comnih.gov this compound, with its modified structure, is being explored as a more nuanced modulator in biophysical assays designed to study these phenomena. The presence of the phosphate groups can alter the binding affinity and specificity of the spermine moiety to different nucleic acid structures, such as B-DNA, Z-DNA, and G-quadruplexes.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are employed to monitor these interactions. 1H NMR studies have shown that the chemical shifts of spermine protons change upon interaction with phosphate buffers, indicating a direct association. researchgate.net It is anticipated that this compound would exhibit even more pronounced changes in its NMR spectrum upon binding to nucleic acids, providing detailed information about the binding interface.
Furthermore, the ability of spermine to condense DNA is a well-documented phenomenon. nih.gov The phosphorylation of spermine could modulate this condensation behavior, allowing for a finer control over the compaction and decompaction of DNA in vitro. This makes this compound a potentially useful tool in assays studying the effects of other molecules on DNA packaging.
Table 2: Comparative Effects of Polyamines on DNA Properties
| Polyamine | Effect on DNA Polymerase Affinity | DNA Condensation |
|---|---|---|
| Spermine | Decreases affinity for double-stranded DNA nih.gov | Induces condensation nih.gov |
| Spermidine (B129725) | Less pronounced effect than spermine | Induces condensation |
| Putrescine | Minimal effect | Does not induce condensation |
This table summarizes the general effects of natural polyamines on DNA, providing a baseline for understanding the potential modulatory role of this compound.
Development as a Tool for Studying Polyamine-Mediated Cellular Processes (at the molecular level)
Polyamines are integral to a multitude of cellular functions, including cell growth, differentiation, and apoptosis. nih.govmdpi.com Dysregulation of polyamine metabolism is often associated with diseases such as cancer. nih.gov Synthetic polyamine derivatives, such as this compound, are being developed as molecular probes to dissect the intricate roles of polyamines at the molecular level. biorxiv.orgresearchgate.net
By introducing a phosphorylated spermine analog into cellular systems, researchers can study its effects on specific enzymatic pathways and protein-polyamine interactions. For instance, the phosphorylation of enzymes involved in polyamine metabolism, such as spermidine/spermine N1-acetyltransferase (SSAT), is known to regulate their activity and subcellular localization. nih.gov this compound could potentially compete with or modulate these phosphorylation events, offering insights into their regulatory mechanisms.
Moreover, fluorescently labeled polyamine analogs are being used to visualize polyamine uptake and distribution within cells. researchgate.netresearchgate.net While not inherently fluorescent, this compound can be chemically modified with a fluorescent tag to serve as such a probe. The phosphate groups may influence its transport across cell membranes and its accumulation in specific organelles, providing a more detailed picture of polyamine trafficking.
Potential as a Component in Advanced Materials Science Research
The principles of self-assembly and supramolecular chemistry are increasingly being harnessed to create novel materials with advanced functionalities. The unique chemical structure of this compound, with its charged amine groups and phosphate moieties, makes it an attractive building block for such materials.
The interaction between polyamines and phosphate anions can drive the formation of supramolecular networks. researchgate.netnih.gov These networks can form thin films on various substrates, with potential applications in creating biocompatible coatings for medical devices or as platforms for biosensors. The specific geometry and charge distribution of this compound could lead to the formation of highly ordered and functional self-assembled structures.
In the realm of drug delivery, polyamine derivatives are being explored as components of nanocarriers. mdpi.comnih.govacs.orgrsc.org The positive charges on the spermine backbone can facilitate the binding and encapsulation of negatively charged drug molecules or nucleic acid-based therapeutics like siRNA. acs.org The phosphate groups on this compound could further enhance the stability of these complexes and potentially influence their release kinetics. It is important to note that in this context, the compound acts as a component of the delivery vehicle, not as the therapeutic agent itself. stanford.edu The self-assembly properties of this molecule could also be exploited to form nanostructures, such as micelles or vesicles, for targeted drug delivery. acs.org
Q & A
Q. What are the optimal synthetic conditions for Bis(phosphoric acid) spermine hydrate to achieve high purity and yield?
- Methodological Answer: Synthesis optimization should focus on controlling reaction stoichiometry, pH, and temperature. For phosphoric acid derivatives, maintaining a pH range of 6–8 during synthesis can minimize side reactions . Purification via recrystallization or membrane separation technologies (e.g., ultrafiltration) is critical to isolate the hydrated form . Monitor phosphate content using UV-spectroscopy or titration methods validated for phosphoric acid analogs .
Q. Which analytical techniques are most effective for characterizing this compound in aqueous solutions?
- Methodological Answer: Use nuclear magnetic resonance (NMR) to confirm structural integrity, particularly P NMR for phosphate groups and H NMR for spermine backbone . Complement with Fourier-transform infrared spectroscopy (FTIR) to identify hydration-specific peaks (e.g., O-H stretching at 3200–3600 cm). For quantification, employ ion chromatography with a phosphate-specific column . Ensure sample preparation avoids foaming and cross-contamination, as per assay kit protocols .
Q. How should researchers prepare this compound solutions for biological assays?
- Methodological Answer: Dissolve the compound in phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl buffer (pH 7.0–8.0) to mimic physiological conditions . Filter-sterilize using 0.22 µm membranes to remove particulates. Validate stability via dynamic light scattering (DLS) to detect aggregation over time. Include negative controls (e.g., buffer-only) to account for background interference in assays .
Advanced Research Questions
Q. How can computational modeling improve the experimental design of this compound synthesis?
- Methodological Answer: Integrate quantum mechanical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error approaches . Use molecular dynamics simulations to model hydration effects and optimize solvent selection. Validate predictions with small-scale experiments (e.g., microfluidic reactors) before scaling up . Cross-reference computational data with spectroscopic results to refine reaction parameters .
Q. What strategies resolve discrepancies in reported thermodynamic stability data for this compound?
- Methodological Answer: Conduct systematic comparisons under standardized conditions (e.g., fixed humidity, temperature). Use differential scanning calorimetry (DSC) to measure decomposition enthalpies and thermogravimetric analysis (TGA) to assess hydration state stability . Replicate conflicting studies with identical reagent batches and instrumentation. Apply meta-analysis frameworks from chemical engineering to identify confounding variables (e.g., trace impurities) .
Q. How can phosphorylation reactions catalyzed by this compound be mechanistically investigated?
- Methodological Answer: Employ stopped-flow kinetics to track transient intermediates and determine rate constants. Use isotopic labeling (O or P) to trace phosphate transfer pathways . Pair with X-ray crystallography or cryo-electron microscopy to resolve structural changes in the catalyst-substrate complex. Validate findings using enzyme-linked assays (e.g., malachite green for phosphate release) .
Q. What methodologies enable precise determination of pH-dependent phosphate interactions in this compound?
- Methodological Answer: Perform potentiometric titrations with a phosphate-selective electrode to map protonation states across pH 2–12 . Use P NMR chemical shift analysis to monitor pH-induced conformational changes. Compare with computational pKa predictions from quantum chemical calculations . For biological relevance, correlate findings with in vitro assays at physiologically relevant pH (e.g., 6.5–7.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
